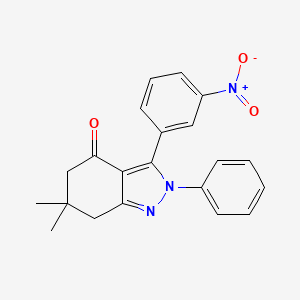
(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” is a chemical entity listed in the PubChem database. It is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s unique chemical structure and properties make it a subject of extensive research and industrial use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:
Step 1: Selection of starting materials based on the desired chemical structure.
Step 2: Use of specific reagents to facilitate the formation of intermediate compounds.
Step 3: Optimization of reaction conditions, such as temperature, pressure, and solvent, to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized processes to ensure high yield and purity. The industrial methods often involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as distillation, crystallization, and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of various chemicals, materials, and products.
Mécanisme D'action
The mechanism of action of compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating receptors: Affecting signal transduction pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Compound “(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its similar functional groups and reactivity.
Compound B: Shares similar pharmacological properties and biological effects.
Compound C: Exhibits comparable industrial applications and uses.
The uniqueness of compound “this compound” lies in its specific combination of chemical properties, making it suitable for a wide range of applications and research areas.
Propriétés
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITDIAUDQFMLFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)










![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7797138.png)

![1-[(2-Chlorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797142.png)
